molecular formula C14H16N8 B12242784 N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No.: B12242784
M. Wt: 296.33 g/mol
InChI Key: NTHSBILIAZOJNV-UHFFFAOYSA-N
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Description

N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound that features a unique combination of pyridazine, pyrazolopyrimidine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrazolopyrimidine intermediates, followed by their coupling with azetidine derivatives. Common reagents used in these reactions include methylating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine is unique due to its specific combination of pyridazine, pyrazolopyrimidine, and azetidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N8

Molecular Weight

296.33 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H16N8/c1-9-3-4-12(19-18-9)22-6-10(7-22)21(2)14-11-5-17-20-13(11)15-8-16-14/h3-5,8,10H,6-7H2,1-2H3,(H,15,16,17,20)

InChI Key

NTHSBILIAZOJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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